(2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid (2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 222404-24-2
VCID: VC5702108
InChI: InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)/t8?,9-/m1/s1
SMILES: C1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O
Molecular Formula: C10H11NO3S
Molecular Weight: 225.26

(2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid

CAS No.: 222404-24-2

Cat. No.: VC5702108

Molecular Formula: C10H11NO3S

Molecular Weight: 225.26

* For research use only. Not for human or veterinary use.

(2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid - 222404-24-2

Specification

CAS No. 222404-24-2
Molecular Formula C10H11NO3S
Molecular Weight 225.26
IUPAC Name (2R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)/t8?,9-/m1/s1
Standard InChI Key TWPYJYQNZHPNGQ-VEDVMXKPSA-N
SMILES C1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of (2R)-2-(4-hydroxyphenyl)thiazolidine-4-carboxylic acid typically involves the condensation of L-cysteine with 4-hydroxybenzaldehyde. This reaction proceeds under mild acidic or basic aqueous conditions, often facilitated by solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium bicarbonate (NaHCO₃) . The general mechanism involves nucleophilic attack by the thiol group of cysteine on the aldehyde carbonyl, followed by cyclization to form the thiazolidine ring (Fig. 1).

L-Cysteine + 4-Hydroxybenzaldehyde(2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic Acid+H2O\text{L-Cysteine + 4-Hydroxybenzaldehyde} \rightarrow \text{(2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic Acid} + \text{H}_2\text{O}

Table 1: Key Reaction Conditions and Yields

ReactantsSolventCatalystTime (h)Yield (%)Reference
L-Cysteine, 4-HBA*H₂O/DMSONaHCO₃6–1270–85
L-Cysteine, 4-HBAEthanolHCl2463–72
*4-HBA = 4-hydroxybenzaldehyde

The reaction often produces diastereomers due to epimerization at C2, but the (2R,4R) configuration is stabilized by intramolecular hydrogen bonding involving the 4-hydroxyphenyl group .

Structural Elucidation

The compound’s structure is confirmed via spectroscopic and crystallographic methods:

  • NMR Spectroscopy: 1H^1\text{H} NMR (DMSO-d6d_6) shows characteristic peaks at δ 6.7–7.2 (aromatic protons), δ 5.3–5.5 (C2-H), and δ 4.2–4.4 (C4-H) . The 13C^{13}\text{C} NMR confirms the carboxylic carbon at δ 170–175 ppm .

  • X-ray Crystallography: Single-crystal analysis reveals a planar thiazolidine ring with a trans configuration between C2 and C4. The 4-hydroxyphenyl group participates in hydrogen bonding, stabilizing the (2R) stereoisomer .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/zm/z 225.06 [M+H]+^+, consistent with the molecular formula.

Biological Activities

Antioxidant Properties

The 4-hydroxyphenyl moiety confers significant radical-scavenging activity. In vitro assays demonstrate dose-dependent inhibition of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, with an IC₅₀ of 343–409 mg/L, comparable to ascorbic acid . The mechanism involves hydrogen atom transfer from the phenolic -OH group to neutralize reactive oxygen species (ROS).

Table 2: Antioxidant Activity Comparison

CompoundIC₅₀ (ABTS, mg/L)Reference
(2R)-2-(4-Hydroxyphenyl)T4CA343–409
Ascorbic Acid250–300
(2R)-2-Phenyl-T4CA435–500

Antibacterial Effects

Metal complexes of this compound exhibit enhanced antibacterial activity. For instance, its Fe(II) complex shows inhibitory effects against Pseudomonas aeruginosa (MIC: 12.5 µg/mL) and Streptococcus epidermidis (MIC: 25 µg/mL) . The chelation of metal ions disrupts bacterial cell membrane integrity and enzyme function .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (≈2 mg/mL) but highly soluble in polar aprotic solvents like DMSO. Its pKa is predicted to be 2.01, indicating strong acidity due to the carboxylic group . The thiazolidine ring is stable under physiological pH but prone to hydrolysis under strongly acidic or basic conditions .

Table 3: Key Physicochemical Parameters

ParameterValueReference
Melting Point195–198°C (decomposes)
logP (Octanol-Water)1.2 ± 0.3
Solubility in DMSO>50 mg/mL

Comparison with Structural Analogs

Table 4: Analog Comparison

CompoundSubstituentAntioxidant IC₅₀ (mg/L)Antibacterial MIC (µg/mL)
(2R)-2-(4-Hydroxyphenyl)T4CA4-OH-Ph343–40912.5–25
(2R)-2-Methyl-T4CACH₃500–600>100
(2R)-2-(2-Hydroxyphenyl)T4CA2-OH-Ph299–35025–50

The 4-hydroxyphenyl group enhances antioxidant activity compared to alkyl or ortho-substituted phenyl groups, likely due to improved resonance stabilization of the phenoxyl radical .

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